1H-Imidazole-4,5-dicarboxylic acid

Overview

Description

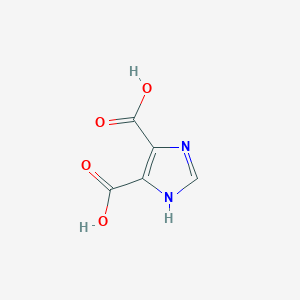

1H-Imidazole-4,5-dicarboxylic acid (IDCA; CAS 570-22-9) is a heterocyclic compound with the molecular formula C₅H₄N₂O₄ and a molecular weight of 156.10 g/mol. It features two carboxylic acid groups at the 4- and 5-positions of the imidazole ring, enabling versatile coordination chemistry and functionalization. IDCA is synthesized via benzimidazole oxidation and is widely used in catalysis, coordination polymers, and biomedical applications due to its multiple reaction centers (N- and O-donor sites) . Its derivatives, such as esters, amides, and metallosurfactants, exhibit tunable physicochemical properties, making IDCA a key building block in materials science and drug discovery .

Preparation Methods

1H-Imidazole-4,5-dicarboxylic acid can be synthesized through several methods. One common synthetic route involves the oxidation and ring-opening of benzimidazole . The process typically includes the following steps:

Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. For example, the reaction conditions might be adjusted to achieve a higher conversion rate and purity of the final product .

Chemical Reactions Analysis

1H-Imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the dicarboxylic acid groups into alcohols or other functional groups.

Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like oxone, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

IDCA serves as a scaffold for the synthesis of biologically active compounds. Its derivatives have shown potential as inhibitors of kinases, which are critical in various signaling pathways related to cancer and other diseases. For instance, imidazole-4,5-dicarboxamides derived from IDCA have been synthesized and evaluated for their ability to mimic purines, suggesting their use as competitive inhibitors at ATP-binding sites .

Therapeutic Applications

Research indicates that amides derived from IDCA exhibit stimulating effects on the central nervous system and can be utilized therapeutically as sedatives. Additionally, IDCA is implicated in the synthesis of intermediates for purine biosynthesis and is a key building block for antibiotics such as semi-synthetic penicillins and cephalosporins .

Coordination Chemistry

Metal-Organic Frameworks

IDCA acts as a bis-bidentate ligand capable of coordinating with various metal ions to form metal-organic frameworks (MOFs). These frameworks have garnered attention due to their unique structural properties and potential applications in gas storage, catalysis, and drug delivery systems. The ability of IDCA to deprotonate at different pH levels allows for versatile coordination modes with metal ions .

Case Study: Coordination Polymers

A study highlighted the formation of coordination polymers using IDCA as a bridging ligand. These polymers exhibit interesting structural characteristics due to the flexible coordination modes of IDCA and its capacity to act as both hydrogen bond donor and acceptor .

Nanotechnology

Synthesis of Silver Nanoparticles

IDCA has been utilized in the functionalization of silver nanoparticles (AgNPs), enhancing their properties for use in sensors. Functionalized AgNPs exhibit dual colorimetric sensing capabilities for detecting zinc ions and homocysteine, showcasing IDCA's role in developing advanced materials for biomedical applications .

Table: Properties of IDCA-Functionalized Silver Nanoparticles

| Property | Value |

|---|---|

| Particle Size | 8-15 nm |

| Functionalization Method | N atom coordination |

| Detection Capability | Zn²⁺ and homocysteine |

Supramolecular Chemistry

Supramolecular Structures

The unique properties of IDCA allow it to participate in supramolecular chemistry, forming complex structures that can be tailored for specific applications. Its ability to coordinate with metal ions while also engaging in hydrogen bonding makes it suitable for creating diverse supramolecular architectures that can be exploited in drug delivery and sensing technologies .

Mechanism of Action

The mechanism of action of 1H-imidazole-4,5-dicarboxylic acid involves its interaction with various molecular targets. For instance, it can act as a ligand

Biological Activity

1H-Imidazole-4,5-dicarboxylic acid (I45DC) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of I45DC, focusing on its antiviral, anticancer, and potential neuroactive properties, along with relevant case studies and research findings.

Overview of this compound

I45DC is a heterocyclic compound characterized by two carboxylic acid groups attached to an imidazole ring. Its structure allows for various derivatives to be synthesized, which can enhance or modify its biological activities. The compound has been studied for its potential as an antiviral agent, kinase inhibitor, and in the development of novel therapeutic agents.

Antiviral Activity

Research has demonstrated that I45DC and its derivatives exhibit significant antiviral properties. Notably:

- Dengue Virus Inhibition : A study identified a derivative of I45DC that showed high inhibitory activity against dengue virus (DENV) and yellow fever virus (YFV). The most potent compound in this series had an EC50 value of 0.93 μM against DENV in Vero cells .

- HIV-1 Protease Inhibition : I45DC has also been reported to inhibit HIV-1 protease, indicating its potential utility in the treatment of HIV .

Table 1: Antiviral Activity of I45DC Derivatives

Anticancer Activity

I45DC derivatives have shown promise as anticancer agents. For example:

- Kinase Inhibition : A library of I45DC derivatives was synthesized and screened for kinase inhibition, with some compounds exhibiting competitive binding to the ATP site, suggesting potential for use in cancer therapies .

- Antiproliferative Effects : Certain derivatives demonstrated antiproliferative activity against HL-60 cells, a human leukemia cell line .

Neuroactive Properties

The central nervous system effects of I45DC have been explored:

- CNS Stimulation : Amides derived from I45DC have been noted for their stimulating effects on the central nervous system and are being investigated for their therapeutic potential as sedatives .

Table 2: Summary of Neuroactive Studies

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of I45DC derivatives:

- Synthesis of Disubstituted Derivatives : A library of 126 disubstituted imidazole-4,5-dicarboxamides was prepared, leading to compounds with various biological activities including kinase inhibition .

- Functionalized Nanoparticles : Recent research involved synthesizing silver nanoparticles functionalized with I45DC, which were used as dual sensors for detecting Zn²⁺ ions and homocysteine . This highlights the versatility of I45DC in nanotechnology applications.

- Antidepressant Activity : Some derivatives have been shown to possess antidepressant properties after testing in animal models, suggesting a broader therapeutic potential beyond antiviral and anticancer applications .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1H-imidazole-4,5-dicarboxylic acid derivatives with high purity?

- Methodological Answer : Derivatives like 2-alkyl-substituted esters can be synthesized via esterification. For example, reacting 2-alkyl-imidazole-4,5-dicarboxylic acid with ethanol and sulfuryl chloride (SO₂Cl₂) at 8°C, followed by reflux (74–79°C) for 5 hours. Neutralization with saturated NaHCO₃ and repeated recrystallization in ethyl acetate/ethanol yields >99% HPLC purity. Yield optimization requires precise stoichiometric ratios (e.g., 48 mmol substrate with 165 mmol SO₂Cl₂) .

- Critical Considerations : Monitor pH during neutralization to avoid decomposition. Residual solvents (e.g., ethyl acetate) must be removed via vacuum drying.

Q. How should researchers characterize the structural integrity of metal complexes involving this ligand?

- Methodological Answer : Use X-ray crystallography to confirm coordination geometry (e.g., octahedral Fe²⁺ complexes with N,O-bidentate binding ). Complement with FTIR to identify carboxylate stretching frequencies (~1,600–1,400 cm⁻¹) and elemental analysis to validate metal-ligand ratios. For MOFs, powder XRD compares experimental and simulated patterns to assess phase purity .

- Data Consistency : Crystallographic data (e.g., bond lengths and angles) should align with density functional theory (DFT) calculations for validation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use NIOSH-approved N100/P3 respirators if airborne particles are generated .

- Exposure Mitigation : Avoid skin/eye contact (H315/H319 hazards). In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap .

- Waste Disposal : Treat as hazardous waste; incinerate at certified facilities to prevent environmental release .

Advanced Research Questions

Q. How can this compound be utilized to design functional metal-organic frameworks (MOFs)?

- Methodological Answer : The ligand’s dual carboxylate groups enable diverse coordination modes. For example:

- 2D/3D MOFs : React with Sr²⁺ or Cd²⁺ under hydrothermal conditions (160–200°C, 24–48 hours) to form layered or interpenetrated structures. Use auxiliary ligands (e.g., 4,4′-bipyridine) to tune dimensionality .

- Magnetic MOFs : Incorporate Co²⁺ or Fe²⁺ to study slow magnetic relaxation. High-field EPR (60–260 GHz) reveals zero-field splitting parameters (D > 0), suggesting single-ion magnet behavior .

- Key Challenges : Achieving high crystallinity requires precise pH control (e.g., Et₃N as a buffer) and slow cooling rates (5°C/hour) during crystallization .

Q. What factors influence the antibacterial activity of 4,5-diphenyl-1H-imidazole derivatives?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-position to enhance membrane penetration.

- Bioactivity Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Derivatives with thiobenzyl substituents show MICs ≤16 µg/mL .

- Mechanistic Insights : Use molecular docking to predict interactions with bacterial enzymes (e.g., DNA gyrase) .

Q. How do solvent and pH conditions affect the solubility and stability of this compound?

- Methodological Answer :

- Solubility Profile : Sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO). Solubility increases at alkaline pH due to deprotonation of carboxyl groups .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 6 months). HPLC monitoring shows >95% purity retention in anhydrous conditions .

Q. Data Contradictions and Resolutions

- Melting Point Variability : Reported melting points range from 283°C (decomposition) to 290°C . Differences arise from heating rates and sample purity. Use differential scanning calorimetry (DSC) with controlled ramp rates (5°C/min) for accuracy.

- Safety Data Gaps : While acute toxicity data are unavailable , extrapolate from structurally similar imidazole derivatives. Assume LD₅₀ > 500 mg/kg (oral, rat) and prioritize acute exposure controls .

Comparison with Similar Compounds

Structural and Functional Diversity

IDCA’s structural analogs differ in substituents and functional groups, leading to distinct chemical behaviors:

Reactivity and Catalytic Performance

- Coordination Chemistry: IDCA forms CPs with Cd(II)/Zn(II) via N,O-chelation, outperforming mono-carboxylic imidazoles in structural diversity . For example, IDCA-based CPs exhibit higher porosity (surface area > 500 m²/g) compared to 2-methylimidazole derivatives (< 300 m²/g) .

- Catalysis: IDCA-derived Pd(II) metallosurfactants show superior catalytic activity in Suzuki-Miyaura coupling (yield > 95%) in water-organic media, attributed to their amphiphilic structure . In contrast, non-functionalized imidazole catalysts require organic solvents for comparable yields .

Properties

IUPAC Name |

1H-imidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-4(9)2-3(5(10)11)7-1-6-2/h1H,(H,6,7)(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVWQFWTGHFIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060349 | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

570-22-9 | |

| Record name | Imidazole-4,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-4,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazole-4,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE-4,5-DICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP9E7PEL2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.